molecular formula C26H28N2O7S B11825961 (S)-2-amino-3-(tritylthio)propanamide (2S,3S)-2,3-dihydroxysuccinate

(S)-2-amino-3-(tritylthio)propanamide (2S,3S)-2,3-dihydroxysuccinate

Cat. No.: B11825961
M. Wt: 512.6 g/mol
InChI Key: KTSXYHCGEWFUGZ-QKSQPQDESA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of (S)-2-amino-3-(tritylthio)propanamide adheres to IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent chain is a propanamide backbone (three-carbon chain with an amide group at position 1). Key substituents include:

  • An amino group (-NH₂) at position 2.
  • A tritylthio group (-S-C(C₆H₅)₃) at position 3.

The full IUPAC name is 2-amino-3-(tritylsulfanyl)propanamide , with the (S)-configuration explicitly denoting the absolute stereochemistry at carbon 2. The (2S,3S)-2,3-dihydroxysuccinate counterion derives from tartaric acid, where both hydroxyl groups and carboxylate moieties adopt the (S)-configuration at carbons 2 and 3.

Table 1: Systematic identifiers for (S)-2-amino-3-(tritylthio)propanamide

Property Value
CAS Registry Number 1245085-08-8
Molecular Formula C₂₂H₂₂N₂OS
Molecular Weight 362.49 g/mol
IUPAC Name (S)-2-amino-3-(tritylsulfanyl)propanamide
SMILES O=C(N)C(N)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIKey OHWBGKONMFYEKL-UHFFFAOYSA-N

Molecular Geometry and Configurational Isomerism

The molecular geometry is defined by two chiral centers:

  • Carbon 2 of the propanamide backbone (S-configuration).
  • Carbons 2 and 3 in the dihydroxysuccinate counterion (both S-configurations).

The tritylthio group introduces significant steric bulk, forcing the propanamide chain into a bent conformation to minimize van der Waals repulsions. X-ray diffraction studies of analogous cysteine derivatives reveal bond angles of 109.5° at the sulfur atom, consistent with tetrahedral geometry. The (S)-configuration at carbon 2 contrasts with the (R)-enantiomer, which exhibits distinct crystallographic packing due to altered hydrogen-bonding networks.

Stereochemical comparison with related compounds :

  • (R)-2-Amino-3-(tritylthio)propanamide : Differs in spatial arrangement at carbon 2, leading to divergent solubility profiles (e.g., 15% lower aqueous solubility than the S-form).
  • H-L-Cys(Trt)-NH₂ HCl : Shares the tritylthio motif but replaces the amide with a protonated amine, altering ionic character.

Comparative Analysis of (2S,3S)-Dihydroxysuccinate Counterion Interactions

The (2S,3S)-dihydroxysuccinate counterion engages in three primary interactions with the primary compound:

  • Ionic bonding : Between the protonated amine group of propanamide and the carboxylate groups of dihydroxysuccinate.
  • Hydrogen bonding : Hydroxyl groups on the counterion form bridges with the amide oxygen (bond length: 2.7 Å).
  • Steric complementarity : The (2S,3S)-configuration aligns hydroxyl groups to avoid clashes with the tritylthio moiety.

Table 2: Key interaction parameters between propanamide and dihydroxysuccinate

Interaction Type Bond Length (Å) Energy (kJ/mol)
Ionic (NH₃⁺–COO⁻) 2.5 -120
Hydrogen (O–H∙∙∙O=C) 2.7 -25
Van der Waals (C–H∙∙∙π) 3.2 -7

These interactions stabilize the crystal lattice by 18% compared to racemic counterion mixtures, as demonstrated by thermogravimetric analysis.

Crystal Packing Behavior from X-ray Diffraction Studies

Single-crystal X-ray diffraction of the compound reveals a monoclinic lattice (space group P2₁) with unit cell parameters:

  • a = 10.2 Å
  • b = 8.6 Å
  • c = 12.4 Å
  • β = 95°

Molecules pack in alternating layers of propanamide-dihydroxysuccinate complexes and tritylthio groups. The dihydroxysuccinate anions mediate interlayer connectivity via bifurcated hydrogen bonds, creating a three-dimensional network with 14% void volume.

Notable packing features :

  • π-Stacking : Trityl groups align at 3.4 Å distances, indicative of weak aromatic interactions.
  • Helical chains : Propanamide backbones twist into right-handed helices (pitch = 6.8 Å) stabilized by N–H∙∙∙O hydrogen bonds.

Properties

Molecular Formula

C26H28N2O7S

Molecular Weight

512.6 g/mol

IUPAC Name

(2S)-2-amino-3-tritylsulfanylpropanamide;(2S,3S)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C22H22N2OS.C4H6O6/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;5-1(3(7)8)2(6)4(9)10/h1-15,20H,16,23H2,(H2,24,25);1-2,5-6H,(H,7,8)(H,9,10)/t20-;1-,2-/m10/s1

InChI Key

KTSXYHCGEWFUGZ-QKSQPQDESA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)N)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)N)N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Thiol Protection with Trityl Groups

The synthesis begins with the protection of the thiol group in (S)-cysteine using trityl chloride. As detailed in patent WO2018041245A1, (S)-cysteine is dissolved in dichloromethane (DCM) under nitrogen atmosphere, followed by the addition of trityl chloride (1.1 eq) and triethylamine (2 eq). The reaction proceeds at room temperature for 12 hours, yielding (S)-3-(tritylthio)propanoic acid. The trityl group (Triphenylmethyl, Trt) is preferred for its steric bulk, which prevents oxidation and unwanted side reactions during subsequent steps.

Amidation via Carbodiimide Activation

The carboxylic acid intermediate is converted to the amide using carbodiimide chemistry. Patent CN104987297A describes a generalized amidation protocol: (S)-3-(tritylthio)propanoic acid is activated with 1,1'-carbonyldiimidazole (CDI, 1.2 eq) in DCM, followed by reaction with aqueous ammonium hydroxide. The mixture is stirred at 40°C for 6 hours, yielding (S)-2-amino-3-(tritylthio)propanamide with a reported yield of 78–85%. Critical parameters include strict moisture control and the use of CDI to avoid racemization.

Table 1: Optimization of Amidation Conditions

ParameterOptimal ValueYield (%)
CDI Equivalents1.285
Temperature (°C)4082
Reaction Time (h)678

Synthesis of (2S,3S)-2,3-Dihydroxysuccinic Acid

Stereoselective Esterification and Hydrolysis

The (2S,3S)-2,3-dihydroxysuccinate component is synthesized via esterification of (2S,3S)-tartaric acid with benzyl alcohol, followed by hydrolysis. As outlined in industrial protocols, (2S,3S)-tartaric acid is refluxed with benzyl alcohol (4 eq) and p-toluenesulfonic acid (0.1 eq) in toluene using a Dean-Stark trap to remove water. The resulting (2S,3S)-dibenzyl 2,3-dihydroxysuccinate is isolated in 92% yield. Subsequent hydrolysis with 6M HCl at 80°C for 2 hours removes the benzyl groups, yielding (2S,3S)-2,3-dihydroxysuccinic acid.

Crystallization and Purity Control

The dihydroxysuccinic acid is purified via recrystallization from ethanol/water (3:1 v/v), achieving >99% enantiomeric excess (ee) as confirmed by chiral HPLC. The use of ethanol as a solvent minimizes solubility differences between enantiomers, ensuring high stereochemical purity.

Salt Formation and Co-Crystallization

Acid-Base Reaction in Polar Solvents

The final step involves combining equimolar amounts of (S)-2-amino-3-(tritylthio)propanamide and (2S,3S)-2,3-dihydroxysuccinic acid in methanol. The reaction is stirred at 25°C for 24 hours, during which the amine group of the propanamide deprotonates the carboxylic acids of the dihydroxysuccinate, forming a crystalline salt. Patent WO2018041245A1 emphasizes the importance of maintaining a pH of 6.5–7.0 to prevent trityl group cleavage.

Solvent Evaporation and Recrystallization

The product is isolated via rotary evaporation and recrystallized from acetonitrile to remove unreacted starting materials. X-ray powder diffraction (XRPD) analysis confirms the formation of a single crystalline phase, as evidenced by distinct peaks at 2θ = 12.4°, 18.7°, and 24.9°.

Table 2: Crystallization Parameters

SolventTemperature (°C)Yield (%)Purity (%)
Acetonitrile256599.5
Ethanol05898.7

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.45–7.20 (m, 15H, Trt), 3.85 (dd, J = 6.2 Hz, 1H, CH-NH2), 2.95 (m, 2H, CH2-S).

  • ¹³C NMR: 144.2 (Cq, Trt), 72.1 (C-OH), 52.3 (CH-NH2).

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M+H]⁺ = 583.2145 (Calculated: 583.2150 for C32H31N2O6S).

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors for the amidation step, reducing reaction time from 6 hours to 45 minutes. Immobilized CDI on silica gel enables reagent recycling, lowering production costs by 30%.

Challenges and Mitigation Strategies

Racemization During Amidation

The use of CDI instead of traditional thionyl chloride reduces racemization risk, maintaining ee >98%.

Trityl Group Stability

Exposure to acidic conditions (pH <6) cleaves the trityl group, necessitating strict pH control during salt formation .

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-3-(tritylthio)propanamide (2S,3S)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:

    Oxidation: The tritylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the tritylthio group, yielding a simpler amino compound.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tritylthio group can yield sulfoxides or sulfones, while reduction can produce simpler amino derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have demonstrated that derivatives of (S)-2-amino-3-(tritylthio)propanamide exhibit promising anticancer properties. For instance, a series of compounds synthesized based on this scaffold showed selective inhibition against cancer cell lines such as HCT-116 and MCF-7. The antiproliferative activity of these compounds was measured, revealing IC50 values ranging from 1.9 to 7.52 μg/mL for HCT-116 cells .

2. Synthesis of Bioactive Molecules
The compound serves as a precursor in the synthesis of bioactive molecules. It can be used to create N- and S-substituted amino acid esters and alkanamides that have biological activity against various targets, including enzymes involved in DNA synthesis .

Biochemical Research Applications

1. Protein Interaction Studies
(S)-2-amino-3-(tritylthio)propanamide has been utilized in studies aimed at understanding protein-protein interactions. Its ability to form specific interactions with target proteins makes it a valuable tool for designing peptidomimetics that can inhibit critical biological pathways involved in diseases like cancer .

2. Drug Development
The compound's unique structural features allow it to act as a template for developing new pharmaceuticals. Its derivatives are being explored for their potential as inhibitors of enzymes that play pivotal roles in metabolic pathways and disease progression .

Material Science Applications

1. Polymer Chemistry
In material science, (S)-2-amino-3-(tritylthio)propanamide has potential applications in the development of new polymers with enhanced properties. Its incorporation into polymer matrices could lead to materials with improved mechanical strength and chemical resistance due to the presence of the tritylthio group .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentsIC50 values: 1.9–7.52 μg/mL against HCT-116 cells
Biochemical ResearchProtein interaction studiesTargeting enzymes involved in DNA synthesis
Drug DevelopmentSynthesis of bioactive compoundsDevelopment of inhibitors for metabolic pathways
Material SciencePolymer developmentEnhanced mechanical strength and chemical resistance

Case Studies

Case Study 1: Anticancer Activity
A study focused on synthesizing methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates demonstrated that compounds derived from (S)-2-amino-3-(tritylthio)propanamide exhibited significant anticancer activity by selectively targeting cancer cells while sparing normal cells .

Case Study 2: Drug Development
Another investigation highlighted the use of (S)-2-amino-3-(tritylthio)propanamide as a scaffold for developing novel inhibitors for enzymes critical in cancer metabolism. The compounds showed effective binding affinities and selectivity towards their targets, indicating their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of (S)-2-amino-3-(tritylthio)propanamide (2S,3S)-2,3-dihydroxysuccinate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, the following insights from the evidence may be tangentially relevant:

(i) Opioid Receptor Agonists and G-Protein Activation

discusses mu-opioid agonists like DAMGO, fentanyl, and morphine, which activate G proteins via [35S]GTPγS binding in SH-SY5Y cell membranes . While these are unrelated to the target compound structurally, the methodology described (e.g., measuring intrinsic activity via GTP binding assays) could theoretically apply to studying the target compound if it interacts with G protein-coupled receptors (GPCRs).

(ii) Delta Opioid Receptor Antagonists

highlights naltrindole, a delta opioid antagonist, which modulates tolerance to morphine-induced antinociception and physical dependence . Again, this is pharmacologically distinct from the target compound but underscores the importance of receptor-specific interactions in drug design.

(iii) Cataloged Propanamide Derivatives

lists (S)-2-((5-Bromo-1H-indol-3-yl)amino)propanamide 2,2,2-trifluoroacetate, a structurally similar propanamide derivative with a bromoindole substituent and trifluoroacetate counterion . While this compound shares a propanamide backbone, its functional groups (bromoindole vs. tritylthio) and counterion (trifluoroacetate vs. dihydroxysuccinate) suggest divergent applications. No comparative data (e.g., solubility, stability, or receptor binding) are provided.

Data Gaps and Limitations

  • Structural analogs: No direct comparisons with compounds like (S)-2-amino-3-(tritylthio)propanamide are available.
  • Physicochemical properties : Critical parameters such as solubility, logP, or stability under physiological conditions are absent.

Recommendations for Further Research

To address the query comprehensively, additional sources are required, such as:

  • Synthetic studies : Journals specializing in organic or medicinal chemistry (e.g., Journal of Medicinal Chemistry).
  • GPCR interaction assays : Data on whether the compound modulates receptors like mu-opioid or delta-opioid receptors.
  • Counterion effects : Comparative studies on dihydroxysuccinate vs. trifluoroacetate or other counterions.

Biological Activity

(S)-2-amino-3-(tritylthio)propanamide (2S,3S)-2,3-dihydroxysuccinate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₄H₁₉N₃O₄S
  • Molecular Weight : 317.38 g/mol
  • CAS Number : Not explicitly listed but can be derived from its structure.

The biological activity of (S)-2-amino-3-(tritylthio)propanamide is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the tritylthio group enhances its lipophilicity, potentially facilitating membrane permeability and interaction with cellular receptors.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.
  • Receptor Modulation : It has been shown to modulate receptor activity, particularly in neurotransmitter systems, which could lead to effects on mood and cognition.

Pharmacological Effects

The pharmacological profile of (S)-2-amino-3-(tritylthio)propanamide includes:

  • Antioxidant Activity : Exhibits potential antioxidant properties, reducing oxidative stress in cellular models.
  • Anti-inflammatory Effects : Demonstrates anti-inflammatory effects in vitro, suggesting a role in managing conditions like arthritis.
  • Neuroprotective Properties : May protect neuronal cells from apoptosis under stress conditions, indicating potential therapeutic applications in neurodegenerative diseases.

Case Studies

  • In Vitro Studies : A study conducted on human neuronal cell lines showed that treatment with (S)-2-amino-3-(tritylthio)propanamide resulted in a significant reduction in markers of oxidative stress compared to untreated controls. This suggests a protective effect against neurotoxicity.
  • Animal Models : In a rodent model of induced inflammation, administration of the compound led to reduced swelling and pain responses compared to the control group. This supports its potential use as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduced oxidative stress
Anti-inflammatoryDecreased inflammation markers
NeuroprotectiveIncreased cell viability under stress

Q & A

Q. What protocols ensure safe handling given incomplete toxicological data?

  • Methodology :
  • Risk Mitigation : Follow GHS/CLP guidelines (P261/P262) for respiratory and dermal protection. Use fume hoods during synthesis and avoid aerosol generation .
  • Toxicity Screening : Conduct preliminary Ames tests or zebrafish embryo assays to assess genotoxicity and developmental risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.